4-Chloro-2-phenylquinazoline

Catalog No.
S749973
CAS No.
6484-25-9
M.F
C14H9ClN2
M. Wt
240.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-phenylquinazoline

CAS Number

6484-25-9

Product Name

4-Chloro-2-phenylquinazoline

IUPAC Name

4-chloro-2-phenylquinazoline

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

InChI

InChI=1S/C14H9ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H

InChI Key

OBHKONRNYCDRKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl

Precursor for Complex Molecule Synthesis

  • Ligand Synthesis: 4-Chloro-2-phenylquinazoline has served as a precursor in the synthesis of axially chiral quinazoline-containing phosphinamine ligands []. These ligands are crucial components in asymmetric catalysis, a field of chemistry focused on creating molecules with specific handedness.

Reagent in Chemical Transformations

  • Phenol Conversion: The compound has been used as a reagent for the conversion of phenols (aromatic compounds with a hydroxyl group) to anilines (aromatic compounds with an amine group) [, ]. This transformation is valuable in organic synthesis, as it allows for the introduction of an amine functionality into various molecules.

Potential for Bioactive Molecule Development

  • Antiprotozoal and Cytotoxic Activity: 4-Chloro-2-phenylquinazoline has been incorporated into the synthesis of nitrotriazole and nitroimidazole amines, which exhibit antitrypanosomal activity (against trypanosomes, parasitic organisms causing sleeping sickness) and mammalian cytotoxicity (toxic to mammalian cells). This suggests potential for developing new drugs against neglected tropical diseases.
  • Antitumor Activity: The compound has also been used as a building block in the synthesis of quinazoline-containing piperazinylpyrimidine derivatives, which display antitumor activity. This finding highlights the potential of 4-chloro-2-phenylquinazoline as a valuable scaffold for designing new anticancer agents.
  • HCV Protease Inhibitors: The exploration of 4-chloro-2-phenylquinazoline extends to the synthesis of quinazoline-substituted cyclopentanes, which act as inhibitors of the HCV NS3/4A protease, an enzyme crucial for the Hepatitis C virus replication cycle. This research holds promise for the development of novel antiviral drugs.

4-Chloro-2-phenylquinazoline is an organic compound with the molecular formula C14H9ClN2C_{14}H_9ClN_2 and a molecular weight of 244.68 g/mol. It features a quinazoline core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring, with a chlorine atom substituent at the 4-position and a phenyl group at the 2-position. This compound is recognized for its potential in medicinal chemistry and as a synthetic intermediate in various

, particularly metal-catalyzed cross-coupling reactions. These include:

  • Kumada Cross-Coupling Reaction: This reaction involves the coupling of aryl halides with Grignard reagents. For instance, 4-chloro-2-phenylquinazoline can react with phenylmagnesium chloride in the presence of palladium catalysts to yield 2,4-diphenylquinazoline .
  • Negishi Cross-Coupling Reaction: Similar to the Kumada reaction, this method allows for the coupling of organozinc reagents with halogenated compounds, enhancing the synthesis of polysubstituted derivatives .
  • Buchwald-Hartwig Coupling: This reaction facilitates the formation of carbon-nitrogen bonds using amines and aryl halides, where 4-chloro-2-phenylquinazoline can serve as a substrate .

The biological activity of 4-chloro-2-phenylquinazoline has been explored in various studies. It has shown promise as an antitumor agent due to its ability to inhibit certain cancer cell lines. Additionally, derivatives of this compound have been investigated for their antimicrobial properties, suggesting potential applications in treating infections . The compound's structure allows for modifications that can enhance its pharmacological profile.

Several methods have been developed for synthesizing 4-chloro-2-phenylquinazoline:

  • Condensation Reactions: The synthesis often begins with the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic conditions.
  • Halogenation: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution or direct chlorination methods.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields when synthesizing derivatives of quinazolines .

4-Chloro-2-phenylquinazoline finds applications primarily in medicinal chemistry and materials science:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs, particularly those targeting cancer and infectious diseases.
  • Synthetic Intermediates: The compound is utilized in synthesizing more complex organic molecules through various coupling reactions.

Interaction studies involving 4-chloro-2-phenylquinazoline have focused on its binding affinity with various biological targets. These studies indicate that modifications to its structure can significantly affect its interaction with enzymes and receptors, thereby influencing its biological activity . For instance, changes in substituents can enhance or diminish its potency as an inhibitor against specific cancer cell lines.

Several compounds share structural similarities with 4-chloro-2-phenylquinazoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-PhenylquinazolineLacks chlorine substitutionExhibits different biological properties
4-Bromo-2-phenylquinazolineBromine instead of chlorinePotentially different reactivity in cross-coupling
6-ChloroquinazolineChlorine at the 6-positionDifferent pharmacological profile
4-Methyl-2-phenylquinazolineMethyl group substitutionVariations in solubility and biological activity

These compounds illustrate variations in reactivity and biological activity based on their structural differences from 4-chloro-2-phenylquinazoline, emphasizing its unique position within quinazoline derivatives.

XLogP3

4.5

LogP

4.47 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6484-25-9

Wikipedia

2-Phenyl-4-chloroquinazoline

Dates

Modify: 2023-08-15

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